molecular formula C8H7BrFNO2 B1420861 Ethyl 5-bromo-2-fluoroisonicotinate CAS No. 1214332-81-6

Ethyl 5-bromo-2-fluoroisonicotinate

Cat. No. B1420861
CAS RN: 1214332-81-6
M. Wt: 248.05 g/mol
InChI Key: QQEXNULDCYCOED-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-fluoroisonicotinate (EBFI) is a synthetic organic compound that belongs to the class of isonicotinates. It has a molecular formula of C8H7BrFNO2 .


Molecular Structure Analysis

The molecular structure of EBFI consists of a pyridine ring substituted with bromine and fluorine atoms at positions 5 and 2, respectively. An ethyl ester group is attached to the pyridine ring .


Physical And Chemical Properties Analysis

EBFI has a molecular weight of 248.05 g/mol . The predicted boiling point is 279.4±40.0 °C, and the predicted density is 1.575±0.06 g/cm3 .

Scientific Research Applications

Agrochemical Industry

Ethyl 5-bromo-2-fluoroisonicotinate is a valuable intermediate in the synthesis of agrochemicals. The incorporation of fluorine atoms into agrochemical compounds can significantly enhance their biological activity, stability, and selectivity . This compound, with its fluorinated pyridine ring, is used to develop novel pesticides and herbicides, providing effective protection for crops against a wide range of pests and diseases.

Pharmaceutical Research

In pharmaceutical research, Ethyl 5-bromo-2-fluoroisonicotinate serves as a key precursor in the synthesis of various drug candidates. Its structure is beneficial for creating compounds with potential antiviral, anti-inflammatory, and anticancer properties . The presence of both bromine and fluorine atoms offers diverse reactivity, allowing for the development of complex molecules designed to interact with specific biological targets.

Material Science

This compound finds applications in material science, particularly in the development of organic electronic materials. Its bromine and fluorine substituents can be used to modify the electronic properties of materials, making it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices .

Environmental Science

Ethyl 5-bromo-2-fluoroisonicotinate is also explored in environmental science. Researchers utilize it to synthesize compounds that can be used for environmental monitoring and remediation. Its derivatives may be applied in the detection of pollutants or the development of materials that help in the adsorption and breakdown of environmental contaminants .

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard or reference material in various chromatographic and spectroscopic methods. It helps in the calibration of instruments and the validation of analytical methods, ensuring accurate and reliable measurement of chemical substances .

Biochemistry

The biochemical applications of Ethyl 5-bromo-2-fluoroisonicotinate include its use as a building block for synthesizing biologically active molecules. It is particularly useful in the study of enzyme-substrate interactions and the development of enzyme inhibitors that can regulate biochemical pathways .

Pharmacology

In pharmacology, derivatives of Ethyl 5-bromo-2-fluoroisonicotinate are investigated for their therapeutic potential. The compound’s structural features make it a candidate for the design of new pharmacological agents, including those that may possess neuroprotective or cardioprotective effects .

Organic Synthesis

Lastly, Ethyl 5-bromo-2-fluoroisonicotinate is a versatile reagent in organic synthesis. It is used to construct complex organic molecules, including natural products and heterocyclic compounds. Its reactivity allows for selective transformations, making it a valuable tool in the synthesis of diverse organic structures .

properties

IUPAC Name

ethyl 5-bromo-2-fluoropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO2/c1-2-13-8(12)5-3-7(10)11-4-6(5)9/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQEXNULDCYCOED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-bromo-2-fluoroisonicotinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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